![molecular formula C8H8N8 B2479816 9-[(4H-1,2,4-Triazol-3-yl)methyl]-9H-purin-6-amin CAS No. 2167647-97-2](/img/structure/B2479816.png)
9-[(4H-1,2,4-Triazol-3-yl)methyl]-9H-purin-6-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amine is a compound that features a purine base linked to a triazole ring. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to interact with biological molecules in specific ways, making it a valuable subject of study.
Wissenschaftliche Forschungsanwendungen
9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amine has several applications in scientific research:
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit antimicrobial activities . They are known to interact with various enzymes and proteins, which could potentially be the targets of this compound.
Mode of Action
It is suggested that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction could lead to changes in the enzyme’s function, potentially inhibiting its activity.
Biochemical Pathways
Given the potential antimicrobial activity of similar compounds , it can be inferred that this compound might interfere with essential biochemical pathways in microorganisms, leading to their inhibition or death.
Result of Action
Based on the potential antimicrobial activity of similar compounds , it can be inferred that this compound might lead to the inhibition or death of microorganisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amine typically involves the formation of the triazole ring followed by its attachment to the purine base. . This reaction is highly efficient and can be performed under mild conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-4H-1,2,4-triazol-3-yl)methanol: This compound has a similar triazole ring but differs in its functional groups.
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Uniqueness
The uniqueness of 9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amine lies in its combination of the purine base and triazole ring, which allows it to interact with a broader range of biological targets compared to other triazole derivatives .
Eigenschaften
IUPAC Name |
9-(1H-1,2,4-triazol-5-ylmethyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N8/c9-7-6-8(12-2-11-7)16(4-13-6)1-5-10-3-14-15-5/h2-4H,1H2,(H2,9,11,12)(H,10,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDLTEOQSRACAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC3=NC=NN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
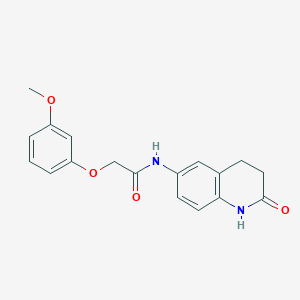
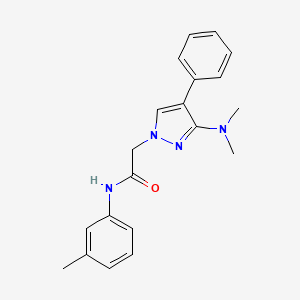
![1,3-Bis[4-(trifluoromethyl)phenyl]urea](/img/structure/B2479739.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2479740.png)


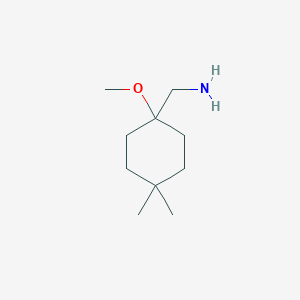
![2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2479745.png)
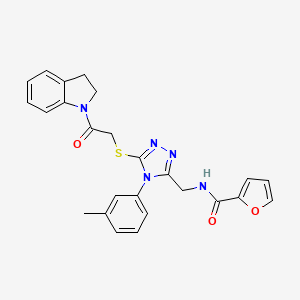

![3-Azido-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2479749.png)

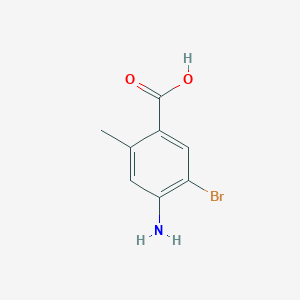
![4-benzyl-1-[(cyanomethyl)sulfanyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2479756.png)
